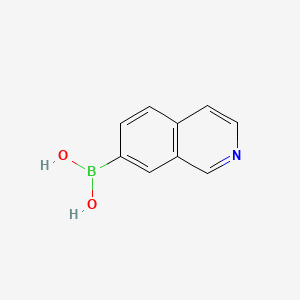

Isoquinolin-7-ylboronic acid

説明

Isoquinolin-7-ylboronic acid is a chemical compound that is part of the isoquinoline family, a type of heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related isoquinoline compounds and their derivatives. These papers explore the synthesis of various isoquinoline derivatives and their potential applications in the development of new chemical entities.

Synthesis Analysis

The synthesis of isoquinoline derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines is achieved through 1,3-dipolar cycloaddition reactions, which involve the interaction of N-ylides with olefinic and acetylenic dipolarophiles . Another approach involves the Pd(0)-catalyzed coupling of ortho-formylarylboronic acids with functionalized aryl halides to synthesize thieno[c]isoquinolines . Additionally, a one-pot synthesis of isoquinolines through a three-component reaction involving aryl ketones, hydroxylamine, and alkynes has been developed, showcasing the versatility of isoquinoline synthesis .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex and diverse. The paper on tetrahydropyrrolo[2,1-a]isoquinolines mentions the isolation and characterization of a stable isoquinolinium compound by X-ray diffraction analysis . This highlights the importance of structural analysis in understanding the properties and reactivity of isoquinoline derivatives. The detailed assignments of 1H NMR spectra of thieno[c]isoquinolines and thieno[c]quinolines, as reported in another study, further emphasize the significance of spectroscopic techniques in elucidating molecular structures .

Chemical Reactions Analysis

Isoquinoline derivatives participate in a variety of chemical reactions. The 1,3-dipolar cycloaddition reactions mentioned earlier are a prime example of how isoquinoline compounds can be synthesized and modified . The Pd(0)-catalyzed coupling reactions also demonstrate the reactivity of isoquinoline derivatives in forming new bonds and structures . The three-component cascade reaction for synthesizing isoquinolines indicates the potential for creating complex molecules from simpler precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. While the provided papers do not directly discuss the properties of this compound, they do provide insights into the properties of related compounds. For example, the enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives obtained through asymmetric synthesis exhibit specific stereochemical properties, which can affect their physical and chemical behavior . The influence of substituents, such as the sulfinyl group, on the reactivity and selectivity of these compounds is also noted .

科学的研究の応用

Synthesis of Biquinoline Derivatives

Isoquinolin-7-ylboronic acid has been utilized in the synthesis of biquinoline derivatives. A study by (Broch, Anizon, & Moreau, 2008) achieved the preparation of new 3,6′- and 3,7′-biquinoline derivatives via microwave-assisted Suzuki cross-coupling.

Therapeutic Potential in Drug Design

Isoquinoline alkaloids, including those derived from this compound, show significant pharmacological properties. Bhadra & Kumar (2011) noted their potential anticancer properties and the ongoing research into their molecular targets (Bhadra & Kumar, 2011).

Analytical Applications in Mass Spectrometry

The compound has been studied for its unique mass spectrometric dissociation pathways. Beuck et al. (2009) investigated the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, providing insights for analytical applications (Beuck et al., 2009).

Anti-Inflammatory Potential

This compound derivatives have been explored for their anti-inflammatory properties. Chao et al. (1999) synthesized and evaluated a series of isoquinolin-1-ones and quinazolin-4-ones for their ability to inhibit tumor necrosis factor alpha, suggesting their potential as new anti-inflammatory agents (Chao et al., 1999).

Environmental Applications

Isoquinoline compounds have been investigated for environmental applications such as in wastewater treatment. Guanghua et al. (2011) studied a bacterium that uses isoquinoline as a sole carbon source for reducing isoquinoline content in coking wastewater (Guanghua et al., 2011).

Safety and Hazards

Isoquinolin-7-ylboronic acid is classified under the GHS07 hazard class. It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking immediate medical attention if necessary .

特性

IUPAC Name |

isoquinolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSZHSMOMDNMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635136 | |

| Record name | Isoquinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092790-21-0 | |

| Record name | Isoquinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

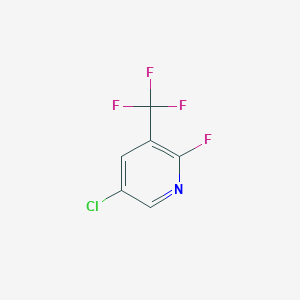

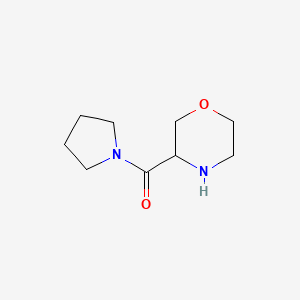

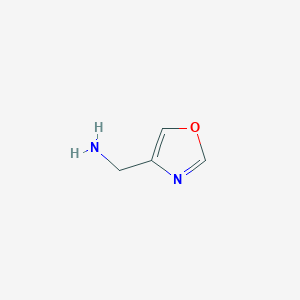

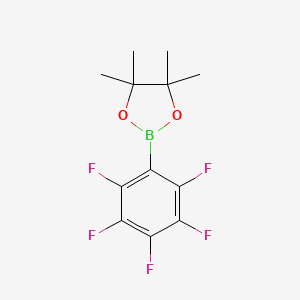

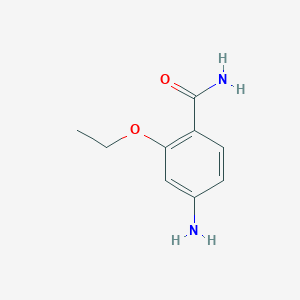

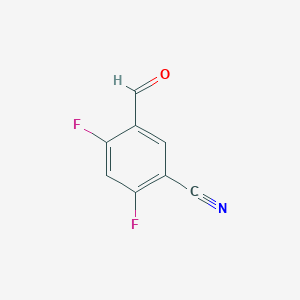

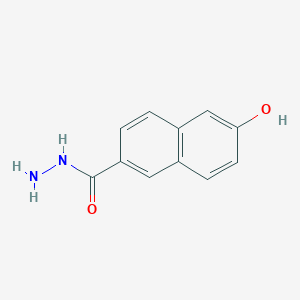

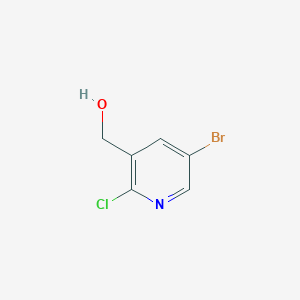

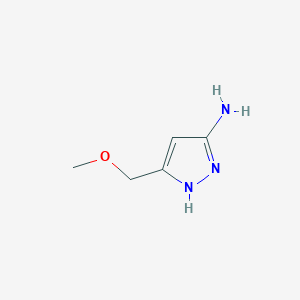

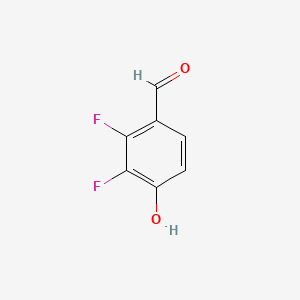

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)